molecular formula C31H43N3Na10O49S8 B13401010 Fondaparanux sodium

Fondaparanux sodium

Cat. No.: B13401010
M. Wt: 1728.1 g/mol
InChI Key: XEKSTYNIJLDDAZ-ZHPLSYRHSA-D
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Fondaparinux sodium is a synthetic anticoagulant that selectively inhibits factor Xa and is used for the prevention and treatment of venous thromboembolic events .

Scientific Research Applications

Fondaparinux is approved for the following indications :

  • Prevention of VTE Fondaparinux is used for prophylaxis of venous thromboembolism (VTE) for up to one month after surgery in patients undergoing orthopedic surgery of the lower limbs, such as hip fracture, hip replacement, and knee surgery . It is also used to prevent VTE in patients undergoing abdominal surgery who are at high risk of thromboembolic complications, such as those undergoing abdominal cancer surgery . In a randomized, double-blind trial, fondaparinux reduced the risk of VTE by 46.7% in hospitalized patients aged 60 years and older with congestive heart failure, acute respiratory disease with chronic lung disease, acute infectious disease, or inflammation .
  • Treatment of DVT and PE Fondaparinux is used in the treatment of acute deep vein thrombosis (DVT) and pulmonary embolism (PE) . In eighty Japanese patients with acute PE or DVT, fondaparinux administered via subcutaneous injection once daily showed similar improvement rates compared to intravenous unfractionated heparin (UFH) .
  • Management of UA, NSTEMI, and STEMI Fondaparinux is used in the management of unstable angina (UA) and non-ST segment elevation myocardial infarction (NSTEMI) for the prevention of death and subsequent myocardial infarction (MI), as well as in the management of ST segment elevation myocardial infarction (STEMI) for the prevention of death and myocardial reinfarction in patients who are managed with thrombolytics or who are initially to receive no form of reperfusion therapy .

Additional Applications

In recent years, fondaparinux has been explored for use in other conditions :

  • Acute coronary syndromes
  • Bariatric surgery
  • Patients developing vaccine-induced immune thrombotic thrombocytopenia (VITT)
  • Pregnant women with heparin-induced thrombocytopenia (HIT) or those intolerant to LMWH
  • Superficial vein thrombosis (SVT)

Advantages of Fondaparinux

Fondaparinux has several advantages :

  • Chemically synthesized, thus has a minimal risk of contamination
  • 100% absolute bioavailability subcutaneously
  • Instant onset of action
  • Long half-life
  • Direct renal excretion
  • Fewer adverse reactions compared with direct oral anticoagulants
  • Ideal alternative when oral anticoagulants are not approved or in patients intolerant to low molecular weight heparins (LMWH)

Safety and Efficacy

Clinical trials have demonstrated the efficacy and safety of fondaparinux . In patients undergoing orthopedic surgery, fondaparinux sodium at a dosage of 2.5 mg once daily, starting 6 hours postoperatively, showed a major benefit over enoxaparin, achieving an overall risk reduction of VTE greater than 50% without increasing the risk of clinically relevant bleeding . Extended therapy with fondaparinux considerably increases its efficacy without a significant increase in the incidence of bleeding episodes . Fondaparinux was generally well tolerated in clinical trials .

Special Populations

Fondaparinux should be used with caution in special populations :

  • Pregnant female patients with a history of heparin-induced thrombocytopenia (HIT) or platelet counts less than 50 × 109/L
  • Pregnant patients with a prethrombotic state (PTS) combined with recurrent spontaneous abortion (RSA)
  • Children

Q & A

Basic Research Questions

Q. What methodological considerations are critical for validating Fondaparinux sodium assays in pharmacokinetic studies?

  • Answer: Validation of Fondaparinux sodium assays requires adherence to pharmacopeial standards, such as those outlined in the USP monographs. Key parameters include specificity, linearity, accuracy, precision, and robustness. For example, USP Fondaparinux Sodium Reference Standards (RS) are essential for system suitability testing, ensuring peak resolution and response consistency. Analytical methods should employ validated protocols for sodium determination via atomic absorption spectroscopy (AAS) to confirm purity (≥95.0%–103.0% on an anhydrous basis) .

Q. How should researchers design in vitro studies to evaluate Fondaparinux sodium’s antithrombotic efficacy compared to other anticoagulants?

  • Answer: Experimental design must include controlled variables such as plasma concentrations, clotting time measurements (e.g., activated partial thromboplastin time), and comparator agents (e.g., heparin). Use a factorial design to isolate Fondaparinux’s selective Factor Xa inhibition. Include negative controls (e.g., saline) and validate results using statistical methods like ANOVA to account for inter-sample variability. Ensure replication (n ≥ 3) to strengthen reliability .

Q. What are the key steps to ensure reproducibility in Fondaparinux sodium bioavailability studies?

  • Answer: Standardize animal or human subject selection criteria (e.g., weight, age, renal function) to minimize confounding variables. Use crossover designs for comparative bioavailability assessments. Document pre-analytical conditions (e.g., blood collection protocols, storage temperatures) and validate bioanalytical methods (e.g., LC-MS/MS) with calibration curves and quality controls. Follow FAIR data principles to ensure transparency .

Advanced Research Questions

Q. How can contradictory data on Fondaparinux sodium’s renal clearance be resolved in pharmacokinetic modeling?

  • Answer: Apply population pharmacokinetic (PopPK) models to account for inter-individual variability, incorporating covariates like creatinine clearance and body mass. Use Bayesian estimation to refine parameter distributions. Cross-validate results against independent datasets and conduct sensitivity analyses to identify outliers. Transparently report discrepancies in methods (e.g., sampling intervals, assay precision) to contextualize findings .

Q. What strategies optimize experimental design for studying Fondaparinux sodium’s interactions with plasma proteins?

  • Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Control for pH, ionic strength, and temperature. Include competitive binding assays with albumin or antithrombin III to assess specificity. Validate findings using orthogonal techniques (e.g., fluorescence quenching) and report binding constants with 95% confidence intervals .

Q. How should researchers address heterogeneity in clinical trial data for Fondaparinux sodium’s efficacy across patient subgroups?

  • Answer: Stratify analysis by covariates such as age, comorbidities (e.g., renal impairment), and genetic polymorphisms (e.g., Factor Xa variants). Use multivariate regression to adjust for confounding factors. Conduct post hoc subgroup analyses with Bonferroni correction to minimize Type I errors. Replicate findings in prospective cohorts and meta-analyze existing trials to identify consensus .

Q. What advanced statistical methods are recommended for analyzing Fondaparinux sodium’s dose-response relationships in preclinical models?

  • Answer: Utilize nonlinear mixed-effects modeling (NLME) to characterize dose-response curves. Apply the Emax model to estimate maximal effect and EC50 values. Assess goodness-of-fit via Akaike Information Criterion (AIC). For censored data (e.g., survival studies), use Cox proportional hazards models. Open-source tools like NONMEM or Monolix enhance reproducibility .

Q. Methodological Frameworks

  • For Research Question Formulation: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .
  • For Data Integrity: Organize raw datasets with metadata annotations and use version control systems (e.g., Git) to track revisions. Adhere to ARRIVE guidelines for preclinical studies .

Properties

Molecular Formula

C31H43N3Na10O49S8

Molecular Weight

1728.1 g/mol

IUPAC Name

decasodium;(2S,3S,4R,5R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22?,23+,24-,27+,28-,29-,30?,31-;;;;;;;;;;/m1........../s1

InChI Key

XEKSTYNIJLDDAZ-ZHPLSYRHSA-D

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2C([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.